Platycoside F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

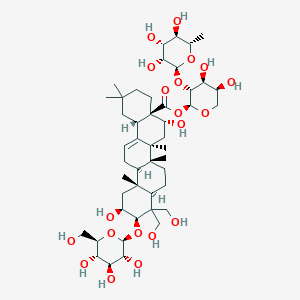

Platycosido F es un compuesto de saponina triterpenoide que se encuentra principalmente en las raíces de Platycodon grandiflorumEste compuesto es parte de un grupo más amplio de saponinas conocidas por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, anticancerígenas y antiobésicas . Platycosido F, al igual que otros platycosidos, se caracteriza por su estructura compleja, que incluye una aglicona triterpenoide y unidades de azúcar.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de platycosidos, incluido Platycosido F, a menudo implica la extracción de las raíces de Platycodon grandiflorum. Se han utilizado diversos métodos como la hidrólisis ácida suave, el tratamiento alcalino y la conversión microbiana . Los métodos enzimáticos que utilizan glicosidasas hidrolasas como la snailase han mostrado una alta eficiencia en la conversión de compuestos precursores en platycosidos . Las condiciones óptimas para la preparación enzimática incluyen una temperatura de 43 °C, una carga enzimática del 15% y un tiempo de reacción de 22 horas .

Métodos de producción industrial: La producción industrial de Platycosido F generalmente implica procesos de extracción y purificación a gran escala. Se utilizan técnicas como la cromatografía líquida de ultra rendimiento acoplada a espectrometría de masas de tiempo de vuelo cuadrupolar (UPLC-QTOF/MS) para la caracterización y cuantificación detalladas de los platycosidos .

Análisis De Reacciones Químicas

Tipos de reacciones: Platycosido F se somete a diversas reacciones químicas, incluida la hidrólisis, la oxidación y la glicosilación. La hidrólisis de los platycosidos puede ser catalizada por enzimas como la β-glucosidasa, que convierte los platycosidos glicosilados en sus formas desglicosiladas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran Platycosido F incluyen ácidos, bases y enzimas específicas. Por ejemplo, la β-glucosidasa se utiliza para catalizar la hidrólisis de los platycosidos en condiciones controladas .

Productos principales: Los productos principales formados a partir de las reacciones de Platycosido F incluyen varias saponinas desglicosiladas, que a menudo exhiben una mayor actividad farmacológica en comparación con sus contrapartes glicosiladas .

Aplicaciones Científicas De Investigación

Biological Activities

Platycoside F is recognized for its diverse health benefits, which include:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress in cells. Studies have shown that platycosides, including this compound, exhibit high total oxidant scavenging capacity, making them potential agents for combating oxidative damage in various diseases .

- Anti-inflammatory Effects : Research indicates that this compound can reduce pro-inflammatory cytokine levels. In vivo studies have shown its efficacy in alleviating inflammation in models induced by lipopolysaccharides .

- Anticancer Potential : this compound has been studied for its cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cancer cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment .

- Immunomodulatory Effects : The compound has been identified as a potent immunological adjuvant, enhancing immune responses against pathogens and potentially improving vaccine efficacy .

Pharmacological Applications

The pharmacological applications of this compound extend to several therapeutic areas:

- Cardiovascular Health : Studies suggest that this compound may lower LDL cholesterol levels and exhibit anti-atherogenic properties, making it a candidate for managing hyperlipidemia and preventing cardiovascular diseases .

- Respiratory Health : Traditionally used in Oriental medicine for treating coughs and colds, this compound has shown effectiveness in respiratory conditions through its anti-tussive properties .

- Neurological Protection : There is emerging evidence that this compound may exert neuroprotective effects, potentially beneficial in conditions like Alzheimer’s disease through mechanisms involving the reduction of neuroinflammation .

Case Studies and Experimental Findings

Future Perspectives

The potential applications of this compound are vast, with ongoing research aimed at:

- Formulation Development : Exploring the integration of this compound into dietary supplements and functional foods to enhance their health benefits.

- Clinical Trials : Conducting clinical trials to validate its efficacy and safety as a therapeutic agent for chronic diseases.

- Mechanistic Studies : Further investigating the molecular mechanisms underlying its biological activities to optimize its use in clinical settings.

Mecanismo De Acción

El mecanismo de acción de Platycosido F implica su interacción con varios objetivos y vías moleculares. Ejerce sus efectos modulando las vías de señalización relacionadas con la inflamación, la apoptosis y la proliferación celular . Por ejemplo, Platycosido F puede inhibir la vía NF-κB, que desempeña un papel crucial en las respuestas inflamatorias .

Comparación Con Compuestos Similares

Platycosido F es parte de una familia de saponinas triterpenoides que se encuentran en Platycodon grandiflorum. Los compuestos similares incluyen Platycosido B, Platycosido C y Platycosido E . En comparación con estos compuestos, Platycosido F es único debido a su patrón de glicosilación específico, que influye en su actividad biológica y propiedades farmacológicas .

Lista de compuestos similares:

- Platycosido B

- Platycosido C

- Platycosido E

- Platycosido H

- Platycosido I

- Platycosido J

Actividad Biológica

Platycoside F, a triterpenoid saponin derived from the roots of Platycodon grandiflorus, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article explores its biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is part of a larger class of compounds known as platycosides, which are known for their diverse pharmacological properties. These compounds have been traditionally used in East Asian medicine for various ailments, particularly respiratory conditions.

Biological Activities

This compound has been shown to possess several key biological activities:

- Antioxidant Activity : this compound demonstrates significant antioxidant properties. Studies have indicated that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases .

- Anti-inflammatory Effects : Research indicates that platycosides, including this compound, inhibit inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

- Immunomodulatory Effects : this compound enhances immune responses by stimulating macrophage activity and increasing the production of immunoglobulins. This property is particularly beneficial in managing immune-related disorders .

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways such as ERK and JNK, which are critical for cell survival and apoptosis .

The mechanisms through which this compound exerts its effects are multifaceted:

- Antioxidant Mechanism : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative stress. This is evidenced by its high total oxidant-scavenging capacity (TOSC) values compared to standard antioxidants like glutathione .

- Anti-inflammatory Pathways : this compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes. By blocking this pathway, it reduces the secretion of pro-inflammatory cytokines .

- Apoptotic Induction : The compound has been shown to increase the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This process is dose-dependent and highlights its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Efficacy : A study demonstrated that treatment with this compound significantly reduced the proliferation of BEL-7402 liver cancer cells with an IC50 value of 37.70 ± 3.99 μmol/L at 24 hours. The treatment resulted in increased apoptosis markers such as cleaved PARP and caspase-3 .

- Inflammation Models : In animal models of inflammation, administration of this compound led to a marked decrease in edema and inflammatory cytokine levels, indicating its potential for therapeutic use in inflammatory diseases .

- Immunomodulation : Clinical observations suggest that this compound enhances immune responses in patients with chronic respiratory diseases, supporting its traditional use in folk medicine .

Comparative Biological Activity

The following table summarizes the biological activities and comparative effectiveness of various platycosides including this compound:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity | Immunomodulatory Activity |

|---|---|---|---|---|

| This compound | High | Moderate | High | High |

| Platycodin D | Very High | High | Very High | Moderate |

| Platycoside E | Moderate | Low | Moderate | Low |

Propiedades

Fórmula molecular |

C47H76O20 |

|---|---|

Peso molecular |

961.1 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O20/c1-20-29(54)32(57)34(59)38(63-20)65-36-30(55)24(52)17-62-40(36)67-41(61)47-12-11-42(2,3)13-22(47)21-7-8-26-43(4)14-23(51)37(66-39-35(60)33(58)31(56)25(16-48)64-39)46(18-49,19-50)27(43)9-10-44(26,5)45(21,6)15-28(47)53/h7,20,22-40,48-60H,8-19H2,1-6H3/t20-,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34+,35+,36+,37-,38-,39-,40-,43+,44+,45+,47+/m0/s1 |

Clave InChI |

QIMBOUOMXGXUQK-HQQCROKPSA-N |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.